molecular formula C7H10N2O B13966642 N-cyclopropyl-5-methylisoxazol-3-amine

N-cyclopropyl-5-methylisoxazol-3-amine

Cat. No.: B13966642
M. Wt: 138.17 g/mol
InChI Key: PERYZUZZFMNWRT-UHFFFAOYSA-N
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Description

N-Cyclopropyl-5-methylisoxazol-3-amine is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features both a 5-methylisoxazole ring and a cyclopropylamine functional group, a combination that is valuable for constructing molecules with potential biological activity . Research Applications: This compound serves as a versatile building block, or intermediate, in the synthesis of more complex molecules. Researchers utilize such isoxazole derivatives in the exploration of new pharmaceutical agents . Its structure is particularly relevant in the development of compounds for life science research, where the isoxazole scaffold is known to be a key pharmacophore in various therapeutic areas . Handling and Storage: For long-term stability, this reagent should be stored in a cool, dark place, sealed in a dry container. It is recommended to store the product under an inert atmosphere and at refrigerated temperatures (e.g., 2-8°C) to preserve its quality . Researchers should refer to the Safety Data Sheet (SDS) for detailed hazard and handling information before use. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

N-cyclopropyl-5-methyl-1,2-oxazol-3-amine

InChI

InChI=1S/C7H10N2O/c1-5-4-7(9-10-5)8-6-2-3-6/h4,6H,2-3H2,1H3,(H,8,9)

InChI Key

PERYZUZZFMNWRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC2CC2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy for 3-Amino-5-methylisoxazole Core

The synthesis of 3-amino-5-methylisoxazole, the core structure of N-cyclopropyl-5-methylisoxazol-3-amine, typically involves multi-step reactions starting from readily available precursors such as acetonitrile and ethyl acetate. A robust three-step synthetic method has been patented, which can be adapted for further N-substitution (e.g., cyclopropylation) at the amino group:

  • Step 1: Formation of Acetyl Acetonitrile

    • Acetonitrile is deprotonated by a strong metal base such as sodium hydride (NaH), n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA) to form a carbanion.
    • This carbanion then reacts with ethyl acetate to yield acetyl acetonitrile.
    • Reaction conditions: 1.1 to 1.4 equivalents of metal base relative to acetonitrile, equimolar ethyl acetate, typically under inert atmosphere.
  • Step 2: Formation of Hydrazone Intermediate

    • Acetyl acetonitrile is reacted with p-toluenesulfonyl hydrazide in an alcoholic solvent (methanol or ethanol) under reflux to form a hydrazone intermediate.
    • The hydrazone typically crystallizes as a white solid.
    • Molar ratio: acetyl acetonitrile to p-toluenesulfonyl hydrazide is approximately 1:0.95–1.
  • Step 3: Cyclization to 3-Amino-5-methylisoxazole

    • Hydroxylamine hydrochloride is dissociated in potassium carbonate solution (2.2 to 4 equivalents relative to hydroxylamine hydrochloride).
    • The hydrazone intermediate is added, and the mixture is heated to induce ring closure, forming the 3-amino-5-methylisoxazole.
    • Solvents for ring closure include ethylene glycol dimethyl ether, diethoxymethane, tetrahydrofuran, 2-methyltetrahydrofuran, or toluene.

This method avoids the use of highly toxic solvents such as chloroform or carbon tetrachloride and circumvents strong oxidation conditions, which is advantageous for pharmaceutical applications where impurity control is critical.

N-Cyclopropyl Substitution on 3-Amino-5-methylisoxazole

While the direct synthesis of this compound is less frequently documented, the N-cyclopropyl group can be introduced via alkylation of the amino group on the 3-aminoisoxazole scaffold. Literature on related isoxazole derivatives suggests the following approach:

  • Alkylation of 3-Aminoisoxazole
    • The free amino group on 3-amino-5-methylisoxazole can be reacted with cyclopropyl halides (e.g., cyclopropyl bromide) under basic conditions to form the N-cyclopropyl derivative.
    • Bases such as potassium carbonate or sodium hydride can be used to deprotonate the amine, facilitating nucleophilic substitution.
    • Reaction solvents include polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

This approach is supported by analogous syntheses of cyclopropyl-substituted isoxazole derivatives, such as the preparation of 2-amino-3-(5-cyclopropyl-3-hydroxyisoxazol-4-yl)propionic acid, where cyclopropyl groups are introduced via substitution reactions.

Alternative Synthetic Routes for Isoxazole Derivatives

Several environmentally benign and regioselective synthetic methods for isoxazole derivatives have been reported, which could be adapted for this compound synthesis:

These methods emphasize mild conditions, high regioselectivity, and environmentally friendly solvents, which are desirable for pharmaceutical intermediate synthesis.

Data Tables: Summary of Key Preparation Parameters

Step Reaction Type Reagents/Conditions Solvents Notes
1 Formation of acetyl acetonitrile Acetonitrile + ethyl acetate + NaH/n-BuLi/LDA Inert atmosphere (e.g., THF) Metal base 1.1–1.4 equiv. relative to acetonitrile
2 Hydrazone formation Acetyl acetonitrile + p-toluenesulfonyl hydrazide Methanol or ethanol Reflux; hydrazone isolated as white solid
3 Cyclization to 3-amino-5-methylisoxazole Hydrazone + hydroxylamine hydrochloride + K2CO3 Ethylene glycol dimethyl ether, THF, or toluene Heating under alkaline conditions
4 N-Cyclopropylation 3-amino-5-methylisoxazole + cyclopropyl halide + base DMF or THF Alkylation on amino group under basic conditions

Exhaustive Research Findings and Perspectives

  • The patented three-step method is currently the most detailed and practical route for synthesizing 3-amino-5-methylisoxazole, providing a foundation for further functionalization such as N-cyclopropylation.

  • Environmental and safety considerations are critical; the avoidance of toxic solvents like chloroform and carbon tetrachloride in the patented method addresses pharmaceutical industry standards.

  • The N-cyclopropyl substitution is typically achieved via nucleophilic substitution of the amino group, a common strategy in heterocyclic chemistry, supported by analogous syntheses of cyclopropyl-substituted isoxazole derivatives.

  • Alternative synthetic routes from the literature emphasize green chemistry principles, such as aqueous media reactions, ionic liquids, and ultrasound-assisted synthesis, which could be adapted to optimize the synthesis of this compound.

  • Mechanistic insights from NMR studies on related cyclopropyl-substituted isoxazoles reveal stepwise transformations and ring closures, supporting the feasibility of the described synthetic routes.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-5-methylisoxazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-methylisoxazol-3-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-cyclopropyl-5-methylisoxazol-3-amine, a comparative analysis with structurally analogous heterocyclic amines is provided below.

Structural and Substituent Variations

Compound Name Core Heterocycle Substituents Molecular Formula Molecular Weight (g/mol)
This compound Isoxazole 5-methyl, N-cyclopropyl-3-amine C7H9N3O 151.17 (calculated)
N-(3,4-Dichlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine 1,3,4-Oxadiazole 5-pyridinyl, N-(3,4-dichlorophenyl) C13H8Cl2N4O 307.13
3-Cyclopropyl-N-isopropyl-1,2,4-oxadiazol-5-amine 1,2,4-Oxadiazole 3-cyclopropyl, N-isopropyl C8H13N3O 167.21

Key Observations:

  • Core Heterocycles: The isoxazole ring in the target compound differs from oxadiazoles in electron distribution and aromaticity.
  • Substituent Effects: The cyclopropyl group in the target compound introduces steric hindrance comparable to the isopropyl group in 3-Cyclopropyl-N-isopropyl-1,2,4-oxadiazol-5-amine .

Physicochemical Properties

Property This compound N-(3,4-Dichlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine 3-Cyclopropyl-N-isopropyl-1,2,4-oxadiazol-5-amine
Melting Point (°C) Not reported 257–259 Not reported
Solubility Likely moderate (cyclopropyl enhances lipophilicity) Low (high Cl content and aromaticity) Moderate (isopropyl improves solubility)
Spectroscopic Features Expected NH stretch ~3300 cm<sup>−1</sup> (IR) IR: 2766 cm<sup>−1</sup> (NH), 1635 cm<sup>−1</sup> (C=N) Smiles: CC(C)Nc1nc(C2CC2)no1

Analysis:

  • The higher melting point of the dichlorophenyl-oxadiazole derivative (257–259°C) suggests strong intermolecular interactions, possibly due to halogen bonding and planar aromatic stacking .
  • The target compound’s cyclopropyl group may confer better metabolic stability compared to bulkier substituents like isopropyl or dichlorophenyl, though experimental data is lacking.

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